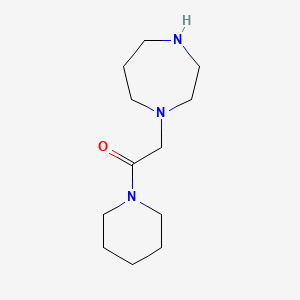![molecular formula C13H10Cl3N B3033456 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline CAS No. 1024204-82-7](/img/structure/B3033456.png)
2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline
Descripción general
Descripción
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of dichloroanilines. It is characterized by the presence of three chlorine atoms attached to an aniline ring, with the molecular formula C13H10Cl3N. This compound is often used in the synthesis of various chemical products, including dyes and herbicides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline typically involves the reaction of 2,6-dichloroaniline with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aniline ring can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: Various substituted anilines
Oxidation: Quinones
Reduction: Amines
Aplicaciones Científicas De Investigación
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other dichloroanilines, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHLIYVZAWJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)


![N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine](/img/structure/B3033382.png)
![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)
![4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol](/img/structure/B3033384.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B3033385.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)
![4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B3033388.png)
![4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033389.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033391.png)
![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033393.png)
![4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide](/img/structure/B3033394.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B3033396.png)
